molecular formula C11H9BrN2 B14375075 3-Bromo-4-methyl-6-phenylpyridazine CAS No. 90746-29-5

3-Bromo-4-methyl-6-phenylpyridazine

Cat. No.: B14375075
CAS No.: 90746-29-5
M. Wt: 249.11 g/mol
InChI Key: OUMGKVVESNCPSA-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-6-phenylpyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 3, a methyl group at position 4, and a phenyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-6-phenylpyridazine can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methylpyridine with phenylhydrazine under acidic conditions. This reaction typically proceeds via cyclization to form the desired pyridazine ring .

Industrial Production Methods: Industrial production of pyridazine derivatives often involves multi-step processes, including the preparation of intermediate compounds such as 3-bromo-4-methylpyridine. This intermediate can be synthesized by bromination of 4-methylpyridine using bromine and sodium nitrite under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-6-phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-methyl-6-phenylpyridazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and microbial growth .

Comparison with Similar Compounds

    3-Bromo-4-methylpyridine: Shares the bromine and methyl groups but lacks the phenyl group.

    4-Methyl-6-phenylpyridazine: Similar structure but without the bromine atom.

    3-Bromo-6-phenylpyridazine: Lacks the methyl group.

Uniqueness: 3-Bromo-4-methyl-6-phenylpyridazine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the phenyl group enhances its interaction with biological targets .

Properties

CAS No.

90746-29-5

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

3-bromo-4-methyl-6-phenylpyridazine

InChI

InChI=1S/C11H9BrN2/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

OUMGKVVESNCPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Br)C2=CC=CC=C2

Origin of Product

United States

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